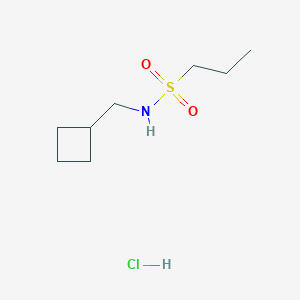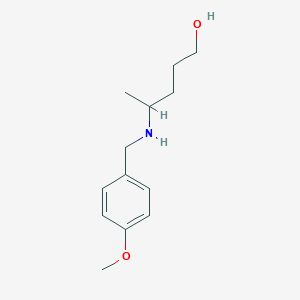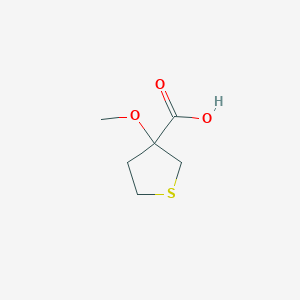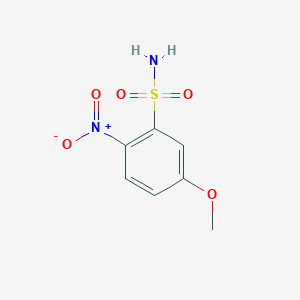
5-Methoxy-2-nitrobenzene-1-sulfonamide
Overview
Description
5-Methoxy-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a group of compounds to which 5-methoxy-2-nitrobenzenesulfonamide belongs, are known to target bacterial metabolic pathways .
Mode of Action
They act as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Biochemical Pathways
It’s worth noting that the compound is derived from dimboa, a benzoxazinoid, and its accumulation in damaged tissues is contingent upon a functional benzoxazinoid biosynthesis pathway .
Result of Action
It’s worth noting that physiological doses of exogenous 5-methoxy-2-nitrophenol, a compound similar to 5-methoxy-2-nitrobenzenesulfonamide, increased the wound-induced expression of defense genes and emission of terpenoids .
Action Environment
It’s worth noting that the compound’s accumulation in damaged tissues is contingent upon a functional benzoxazinoid biosynthesis pathway , suggesting that the compound’s action may be influenced by the plant’s internal biochemical environment.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive metabolites that may further interact with other cellular components . Additionally, 5-Methoxy-2-nitrobenzenesulfonamide can bind to specific proteins, altering their function and potentially leading to changes in cellular processes.
Cellular Effects
The effects of 5-Methoxy-2-nitrobenzenesulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 5-Methoxy-2-nitrobenzenesulfonamide can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-2-nitrobenzenesulfonamide involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in DNA repair, resulting in increased DNA damage and potential cell death . Additionally, 5-Methoxy-2-nitrobenzenesulfonamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-nitrobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-2-nitrobenzenesulfonamide can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained activation of stress response pathways and alterations in cell cycle regulation.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-nitrobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can induce significant toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of dosage optimization in experimental and therapeutic applications of 5-Methoxy-2-nitrobenzenesulfonamide.
Metabolic Pathways
5-Methoxy-2-nitrobenzenesulfonamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress and potential cellular damage.
Transport and Distribution
The transport and distribution of 5-Methoxy-2-nitrobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Methoxy-2-nitrobenzenesulfonamide within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-nitrobenzenesulfonamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitrobenzene-1-sulfonamide typically involves the nitration of 5-methoxybenzenesulfonamide. The reaction is carried out by treating 5-methoxybenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
5-Methoxybenzenesulfonamide+HNO3→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: 5-Methoxy-2-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
5-Methoxy-2-nitrobenzene-1-sulfonamide finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the methoxy group, making it less hydrophobic.
4-Methoxy-2-nitrobenzenesulfonamide: Similar structure but with the methoxy group in a different position.
5-Methoxy-2-aminobenzenesulfonamide: The reduced form of 5-Methoxy-2-nitrobenzene-1-sulfonamide.
Uniqueness
This compound is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methoxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMQHXLTNDKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


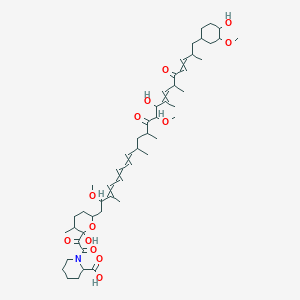
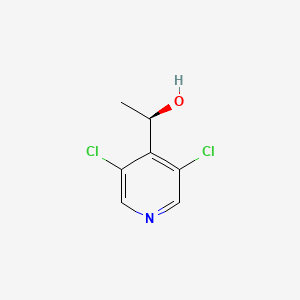
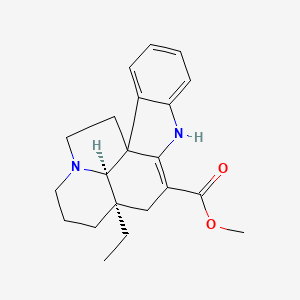
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B1432368.png)
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)
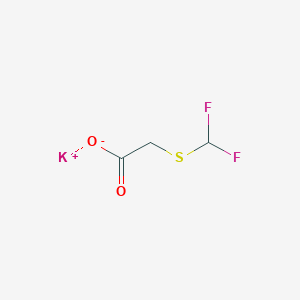
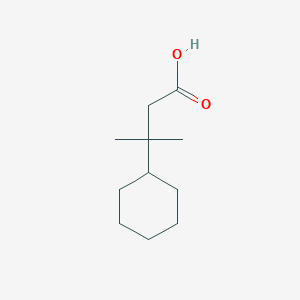
amine](/img/structure/B1432374.png)
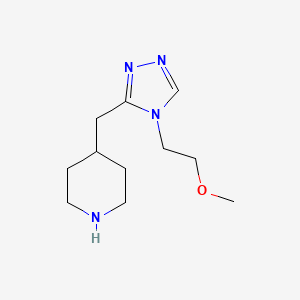
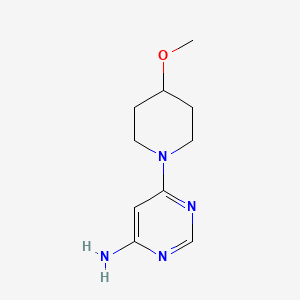
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
